N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is a fused heterocyclic compound combining a 1,2,4-triazole and 1,3,4-thiadiazole scaffold with a pentanamide substituent. The methyl group at position 3 of the triazole ring and the benzyl-pentanamide side chain may enhance lipophilicity and binding affinity to biological targets .
Properties
Molecular Formula |
C16H19N5OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C16H19N5OS/c1-3-4-5-14(22)17-10-12-6-8-13(9-7-12)15-20-21-11(2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22) |
InChI Key |
QLCSYNAVSCWJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of 4-amino-3-mercapto-1,2,4-triazole with an appropriate aldehyde or ketone.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting the triazole intermediate with a suitable thiol or disulfide compound.
Coupling with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the triazolothiadiazole intermediate reacts with a benzyl halide.
Formation of Pentanamide: The final step involves the amidation reaction, where the benzyl-substituted triazolothiadiazole reacts with pentanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Benzyl halides for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives.
Scientific Research Applications
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Investigated for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Pharmacokinetics: Studied for its pharmacokinetic properties and molecular modeling to predict its behavior in biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
Receptor Binding: It can interact with various receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can influence signaling pathways involved in inflammation, cancer, and microbial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolo-Thiadiazole Core
The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Position : Methyl/ethyl groups at position 3 of the triazole improve metabolic stability compared to nitro or halogen substituents .
- Side Chains: Pentanamide and benzamide derivatives (e.g., Target Compound vs.
- Biological Activity : Adamantyl and fluorophenyl groups (Analog 3) demonstrate superior antiproliferative effects, suggesting bulky substituents enhance target binding .
Key Insights :
Biological Activity
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole-thiadiazole moiety, which is known for its diverse biological activities. Its molecular formula is , and it features a unique structure that enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, 1,2,4-triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
A study highlighted in a review on triazole-containing hybrids showed that these compounds can act as potent inhibitors against both Gram-positive and Gram-negative bacteria . The incorporation of the triazole-thiadiazole moiety in this compound may enhance its efficacy against resistant strains.
Anticancer Activity
Triazole derivatives are also recognized for their anticancer potential. The mechanism typically involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways. In various studies, triazole-based compounds have shown to inhibit tumor growth in vitro and in vivo models.
For instance, a hybrid compound containing a triazole moiety demonstrated significant cytotoxic effects against several cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural similarities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with specific receptors that regulate cellular processes such as proliferation and apoptosis.
- DNA Interaction : The ability to intercalate into DNA or bind to RNA could lead to disruption in replication and transcription processes.
Study on Anticholinesterase Activity
A recent study focused on the anticholinesterase activity of triazole derivatives indicated that modifications at the benzyl position could enhance inhibitory effects against acetylcholinesterase (AChE). This is particularly relevant for neurodegenerative diseases such as Alzheimer's .
The results showed that certain derivatives exhibited IC50 values lower than standard drugs like donepezil. This suggests that this compound might possess similar or superior activity.
Toxicological Assessments
Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that triazole-thiadiazole hybrids generally exhibit low toxicity profiles in vitro. Further investigations are required to establish the safety margins for this compound in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
